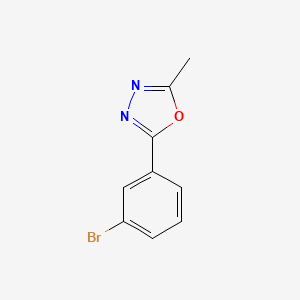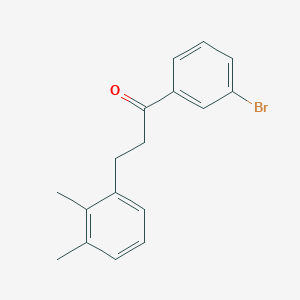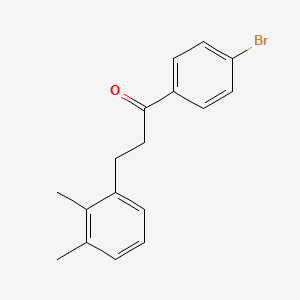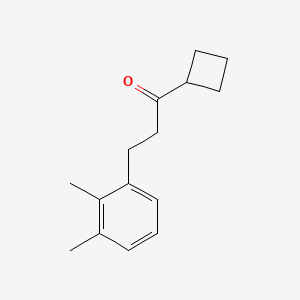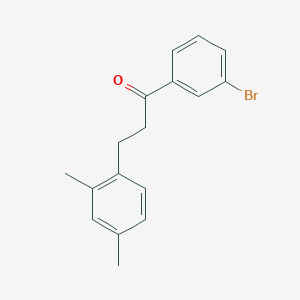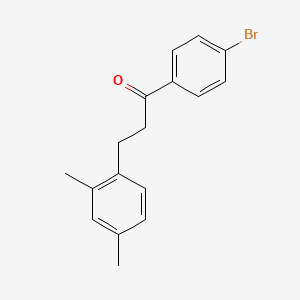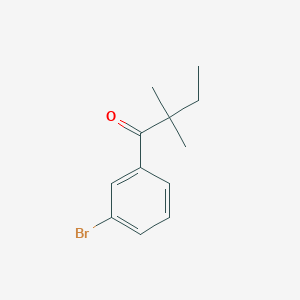
3'-Bromo-2,2-dimethylbutyrophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound of interest, 3'-Bromo-2,2-dimethylbutyrophenone, is a brominated ketone with potential applications in organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and reactivity of related brominated organic compounds, which can be informative for understanding the properties and potential uses of 3'-Bromo-2,2-dimethylbutyrophenone.
Synthesis Analysis
The synthesis of brominated organic compounds often involves regioselective catalytic processes or halogenation reactions. For instance, the regioselective Pd-catalyzed synthesis of 3-methyl-5-bromo-2-pyrone demonstrates the utility of transition metal-catalyzed reactions in obtaining brominated intermediates for further organic synthesis . Similarly, the synthesis of 5-bromo-2,3-dimethylphenol from bromination and subsequent oxidation steps indicates the versatility of bromination reactions in creating functionalized aromatic compounds . These methods could potentially be adapted for the synthesis of 3'-Bromo-2,2-dimethylbutyrophenone by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
X-ray diffraction (XRD) and density functional theory (DFT) studies provide insights into the molecular structure of brominated compounds. For example, the combined experimental and computational study of brominated pyridine derivatives reveals the correspondence between XRD data and optimized DFT studies, which can be used to predict the molecular structure of similar brominated compounds . This approach could be applied to determine the molecular structure of 3'-Bromo-2,2-dimethylbutyrophenone.
Chemical Reactions Analysis
Brominated compounds are known to participate in various chemical reactions, including carbon-carbon coupling and cycloadditions. The facile access to 3-bromo-2-pyrone and its use in [4+2] cycloaddition reactions, as well as its role as a synthetic equivalent in thermal Diels-Alder cycloadditions, highlights the reactivity of brominated compounds in constructing complex molecular architectures . These reactions could be relevant for the chemical transformations involving 3'-Bromo-2,2-dimethylbutyrophenone.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can be studied through spectroscopic techniques and theoretical calculations. For instance, the theoretical and experimental investigation of the spectroscopic properties of 2-bromo-3-N-(N',N'-dimethylformamidino) benzanthrone provides valuable information on the absorption and fluorescence spectra, which can be related to the electronic properties of the molecule . The nonlinear optical properties of brominated compounds, as computed using DFT, suggest potential applications in materials science . These methods could be used to characterize the physical and chemical properties of 3'-Bromo-2,2-dimethylbutyrophenone.
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-2,2-dimethylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-4-12(2,3)11(14)9-6-5-7-10(13)8-9/h5-8H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITYTODTASZTSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642430 |
Source


|
| Record name | 1-(3-Bromophenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Bromo-2,2-dimethylbutyrophenone | |
CAS RN |
898765-34-9 |
Source


|
| Record name | 1-(3-Bromophenyl)-2,2-dimethyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromophenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

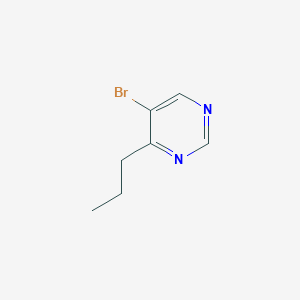


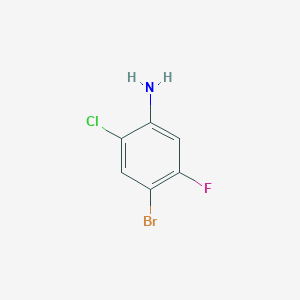



![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)
